molecular formula C16H17FN2OS B2620247 4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one CAS No. 850916-20-0

4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

Cat. No.: B2620247
CAS No.: 850916-20-0
M. Wt: 304.38
InChI Key: BJEIEQUSPGTTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one is a useful research compound. Its molecular formula is C16H17FN2OS and its molecular weight is 304.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one is a member of the quinazoline family, which has been studied for various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H12FN3OS
  • Molecular Weight : 273.32 g/mol

This compound features a quinazoline core with a sulfanylidene group and a fluorophenyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of quinazoline compounds exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many quinazoline derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antiviral Activity : Some compounds in this class show potential as antiviral agents by inhibiting viral replication.
  • Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation by modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell growth and induces apoptosis
AntiviralInhibits viral replication
Anti-inflammatoryReduces inflammation through immune modulation

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication.
  • Receptor Modulation : It could modulate receptors that play critical roles in inflammation and cell survival.
  • Signal Transduction Pathways : The compound might interfere with key signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the potential of quinazoline derivatives in various therapeutic contexts:

  • Antitumor Studies :
    • A study demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.
    • Another investigation showed that specific modifications to the quinazoline structure enhanced its selectivity and potency against prostate cancer cells.
  • Antiviral Research :
    • Research on similar compounds indicated effective inhibition of HIV integrase activity, suggesting potential applications in HIV therapy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For example, compounds similar to 4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosaSignificant inhibition observed

Potential Anticancer Properties

Research indicates that quinazoline derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of the fluorine atom and sulfanylidene group may enhance these properties by improving binding affinity to target enzymes .

Anti-inflammatory Effects

Some studies suggest that quinazoline derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application is particularly relevant in developing treatments for chronic inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that certain quinazoline compounds may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease. The mechanism is thought to involve the modulation of neurotransmitter systems .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in various biological assays:

  • Study on Antimicrobial Activity : A series of new quinazoline derivatives were synthesized and screened for their antibacterial activity against Mycobacterium smegmatis. Among these, specific compounds exhibited remarkable potency with MIC values as low as 6.25 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound inhibited cell growth significantly compared to control groups, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name

4-(3-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-4-3-5-10(17)6-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEIEQUSPGTTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.